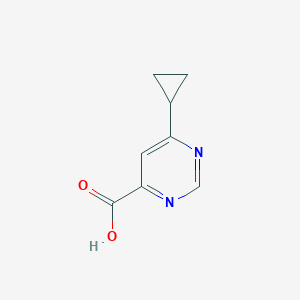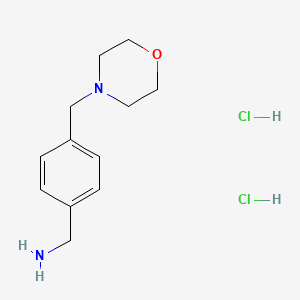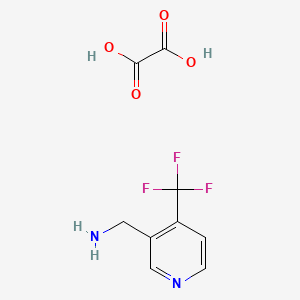
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate
Vue d'ensemble
Description
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA is a pyridine derivative that contains a trifluoromethyl group, which gives it unique chemical properties.
Applications De Recherche Scientifique
Synthesis and Characterization
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate and related compounds have been synthesized and characterized for various applications in scientific research. Studies have shown the potential for these compounds in the development of novel pharmaceuticals, materials science, and catalysis.
Copper-Catalyzed C-N Bond Cleavage : Research indicates the efficiency of copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach affords a broad range of 2,4,6-trisubstituted pyridines from simple and readily available starting materials, highlighting the versatility of pyridine-based compounds in synthetic chemistry (Huang et al., 2013).
Regioselectivity and Mechanism in Synthesis : Novel intermediate oxazoline[3,2-a]pyridiniums have been explored for their regioselective metal-free C-O and C-N bond-cleaving capabilities to afford prevalent heterocyclic structures. The systematic exploration of reaction mechanisms and regioselectivity offers insights into the synthesis of N-substituted pyridones and 2-substituted pyridines, underlining the compound's role in advancing organic synthesis methods (Li et al., 2017).
Chemical Triggering of C-ON Bond Homolysis : The activation of the C-ON bond homolysis by various chemical modifications has been examined, showing the impact of quaternization on the stability and reactivity of related compounds. This research has implications for understanding the fundamental chemical properties and reactivity of pyridine-containing macrocycles (Audran et al., 2013).
Novel Coordination Compounds : The synthesis of new families of NxOy pyridine-containing macrocycles and their coordination compounds with various metals showcases the potential of this compound derivatives in creating complex structures with potential applications in materials science and catalysis (Lodeiro et al., 2004).
Propriétés
IUPAC Name |
oxalic acid;[4-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6-1-2-12-4-5(6)3-11;3-1(4)2(5)6/h1-2,4H,3,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDLJCBRYAPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187930-48-8 | |
| Record name | 3-Pyridinemethanamine, 4-(trifluoromethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



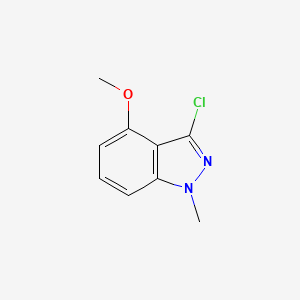
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
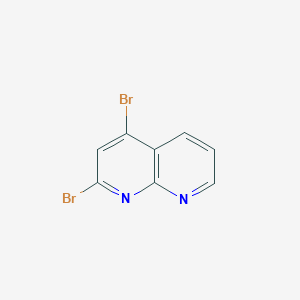
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)
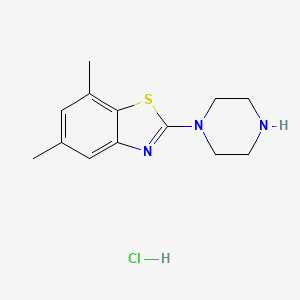
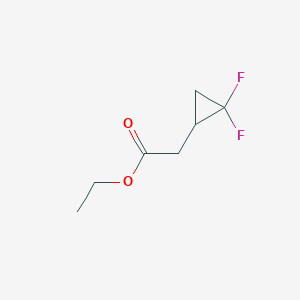




![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)

